Chroman-6-carboxylic acid

Overview

Description

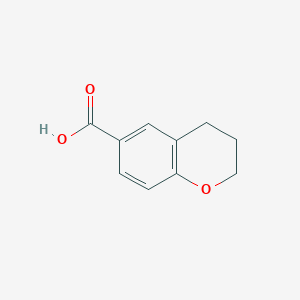

Chroman-6-carboxylic acid (CAS: 103203-84-5) is a bicyclic organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol. Its IUPAC name is 3,4-dihydro-2H-chromene-6-carboxylic acid, indicating a chromane backbone (a benzopyran ring system) with a carboxylic acid substituent at the 6-position (Figure 1). Key identifiers include PubChem CID 6504216, SMILES OC(=O)C1=CC2=C(OCCC2)C=C1, and InChI Key IFKANGOXGBPILW-UHFFFAOYSA-N .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chroman-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of salicylaldehyde with malonic acid in the presence of a catalyst can yield this compound. Another method involves the use of chromone derivatives, which can be converted to this compound through reduction and subsequent carboxylation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and hydrolysis. Advanced techniques like continuous flow synthesis and the use of immobilized catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Chroman-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

Chroman-6-carboxylic acid serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it useful for creating more complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows for modifications that can lead to new derivatives with potentially enhanced properties.

Biology

In biological research, this compound can act as a probe or ligand in studies involving enzyme mechanisms and receptor interactions. Its structural features may influence biological activity, making it a candidate for investigating metabolic pathways or drug-receptor interactions.

Case Study: Enzymatic Resolution

Research has demonstrated the use of chroman derivatives in enzymatic processes. For instance, studies have shown that specific esterases can selectively resolve racemic mixtures of chroman-2-carboxylic acids into their enantiomers with high enantiomeric excess (ee), highlighting the compound's relevance in chiral synthesis and pharmaceutical applications .

Medicine

This compound derivatives have been investigated for their therapeutic potential in treating various conditions, including diabetes and lipid disorders. Patents have been filed for compounds derived from chroman carboxylic acids that exhibit significant biological activity against these diseases .

Example: Therapeutic Applications

A notable application is the development of chroman derivatives as anti-inflammatory agents. Research indicates that certain modifications of the chroman structure can enhance anti-inflammatory effects, making them potential candidates for drug development aimed at conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Industrial Applications

Beyond research settings, this compound finds utility in industrial applications. It can be incorporated into specialty chemicals and polymers due to its unique properties. The compound's stability and reactivity allow it to be used in producing materials with specific characteristics tailored for diverse applications.

Mechanism of Action

The mechanism of action of chroman-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate enzyme activity and influence cellular signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Derivatives

Chroman-2-Carboxylic Acid

- Structure : Carboxylic acid group at the 2-position.

- Molecular Formula : C₁₀H₁₀O₃ (same as chroman-6-carboxylic acid).

- CAS : 51939-71-0; PubChem CID: 2723663.

- Key Differences : Positional isomerism leads to distinct physicochemical properties. For example, chroman-2-carboxylic acid has a lower logP (hydrophobicity) due to the proximity of the polar carboxylic group to the oxygen atom in the chromane ring .

6-Chloro-Chroman-3-Carboxylic Acid

- Structure : Chlorine substituent at the 6-position and carboxylic acid at the 3-position.

- Molecular Formula : C₁₀H₉ClO₃.

- CAS : 164265-01-4; Molecular Weight: 212.63 g/mol.

6-(Trifluoromethyl)Chroman-3-Carboxylic Acid

- Structure : Trifluoromethyl (-CF₃) group at the 6-position and carboxylic acid at the 3-position.

- Molecular Formula : C₁₁H₉F₃O₃.

- CAS : 944899-33-6; Molecular Weight: 246.18 g/mol.

- Key Differences : The -CF₃ group imparts high metabolic stability and lipophilicity, making this derivative valuable in drug design for improved pharmacokinetics .

Functionalized Derivatives: Hydroxyl and Coumarin Analogues

3-Hydroxy-2-Methyl-2-(4-Methylpent-3-enyl)this compound

- Structure : this compound with a hydroxyl group at C3 and a branched prenyl chain at C2.

- Molecular Formula : C₁₇H₂₂O₄ (estimated from ).

- Key Differences : The hydroxyl and prenyl groups enhance steric bulk, likely influencing interactions in biosynthetic pathways. This compound was identified as an intermediate in the biosynthesis of xiamenmycin, a natural product with antifibrotic activity .

6-Chloro-7-Hydroxycoumarin-3-Carboxylic Acid

- Structure : Coumarin backbone (2H-chromen-2-one) with chlorine at C6, hydroxyl at C7, and carboxylic acid at C3.

- Molecular Formula : C₁₀H₅ClO₅; Molecular Weight: 240.60 g/mol.

- CAS: Not explicitly listed; Synonym: 6-chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid.

- Key Differences : The coumarin core introduces a ketone group, altering electronic properties and UV absorption. Such derivatives are often used as fluorescent probes or enzyme substrates .

Data Table: Comparative Analysis

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |

|---|---|---|---|---|---|

| This compound | -COOH at C6 | C₁₀H₁₀O₃ | 178.19 | 103203-84-5 | Natural occurrence; biosynthetic precursor |

| Chroman-2-carboxylic acid | -COOH at C2 | C₁₀H₁₀O₃ | 178.19 | 51939-71-0 | Positional isomer; lower logP |

| 6-Chloro-chroman-3-carboxylic acid | -Cl at C6, -COOH at C3 | C₁₀H₉ClO₃ | 212.63 | 164265-01-4 | Enhanced electronegativity |

| 6-(Trifluoromethyl)chroman-3-carboxylic acid | -CF₃ at C6, -COOH at C3 | C₁₁H₉F₃O₃ | 246.18 | 944899-33-6 | High metabolic stability |

| 6-Chloro-7-hydroxycoumarin-3-carboxylic acid | -Cl at C6, -OH at C7, -COOH at C3 | C₁₀H₅ClO₅ | 240.60 | N/A | Fluorescent applications |

Biological Activity

Chroman-6-carboxylic acid (CCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities, structure-activity relationships, and potential therapeutic applications of CCA, drawing from various research findings and case studies.

Overview of this compound

This compound is a derivative of the chroman scaffold, which is recognized for its broad range of pharmacological effects. The compound's molecular formula is and it has been identified as a promising candidate for further drug development due to its potential antileishmanial, anti-inflammatory, and cytotoxic properties .

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of compounds derived from the chroman scaffold, including CCA. A series of synthesized thiochroman derivatives, including those with carboxyl substitutions, were evaluated against Leishmania (V) panamensis. Among these, several compounds exhibited potent activity with effective concentration (EC50) values below 10 µM, indicating strong potential for treating leishmaniasis .

Table 1: Antileishmanial Activity of Chroman Derivatives

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 8d | <10 | >2.6 |

| Compound 10d | <10 | >2.6 |

| Control (Amphotericin B) | 0.05 | - |

Cytotoxicity

The cytotoxic effects of CCA and its derivatives have also been assessed in vitro. The structure-activity relationship (SAR) studies indicated that certain substitutions at the C-2 and C-3 positions significantly influenced both antileishmanial activity and cytotoxicity. Compounds with alkyl chains at C-2 showed enhanced leishmanicidal activity but increased cytotoxicity when substituted with phenyl groups .

The mechanism by which CCA exerts its biological effects is still under investigation. However, it has been suggested that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. For instance, a recent study indicated that amides derived from this compound selectively inhibit M3 muscarinic receptors, showcasing their potential as targeted cholinolytic agents .

Table 2: Inhibition Potency of CCA Derivatives on M3 Receptors

| Compound | pKB | IC50 (nM) |

|---|---|---|

| Compound 1 | 7.28 ± 0.70 | 52.5 |

| Ipratropium Bromide | - | - |

Case Studies

- Antileishmanial Screening : A study synthesized thirty-two compounds based on the chroman scaffold to evaluate their effectiveness against intracellular amastigotes of Leishmania. The results demonstrated that specific structural modifications could enhance the efficacy against leishmaniasis while maintaining low cytotoxicity levels .

- Cholinergic Receptor Inhibition : Another investigation focused on the derivatives of this compound as selective M3 receptor inhibitors. The findings revealed that these compounds could potentially serve as new treatments for conditions like chronic obstructive pulmonary disease (COPD) and asthma by providing targeted action with reduced side effects compared to traditional treatments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Chroman-6-carboxylic acid in laboratory settings?

- Methodological Answer : this compound can be synthesized via extraction from natural sources like Orostachys species using ethanol or methanol-based extraction, or through chemical synthesis by functionalizing chroman derivatives with carboxylic acid groups. Detailed protocols should include reagent purity, reaction conditions (temperature, catalysts), and purification steps (e.g., column chromatography). Safety protocols for handling corrosive acids and cadmium-containing reagents (if used) must be strictly followed .

Q. How should researchers characterize the structure of this compound?

- Methodological Answer : Structural characterization requires a combination of NMR (¹H, ¹³C, and 2D spectra for resonance assignments), IR spectroscopy (to confirm carboxylic acid C=O stretch), and mass spectrometry (for molecular weight validation). X-ray crystallography provides definitive confirmation of stereochemistry. Purity should be verified via HPLC with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Wear PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact; in case of exposure, flush with water for 15 minutes. Acid-neutralizing materials (e.g., sodium bicarbonate) should be readily available. Follow institutional guidelines for hazardous waste disposal .

Q. What are the key steps in conducting a literature review on this compound?

- Methodological Answer : Use databases like SciFinder and PubMed with keywords "chroman derivatives" and "carboxylic acid bioactivity." Prioritize primary sources from peer-reviewed journals. Critically assess experimental methodologies in existing studies for reproducibility (e.g., solvent systems, assay conditions) .

Q. How to formulate a research hypothesis involving this compound's mechanism of action?

- Methodological Answer : Identify gaps in existing literature (e.g., conflicting reports on antioxidant activity). Develop hypotheses such as "this compound inhibits COX-2 via competitive binding at the active site." Validate through enzyme inhibition assays and molecular docking studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved when characterizing this compound derivatives?

- Methodological Answer : Cross-validate results using complementary techniques (e.g., X-ray crystallography for ambiguous NMR peaks). Re-examine synthesis conditions for potential byproducts. Employ computational methods like density functional theory (DFT) to predict and compare theoretical vs. experimental spectra .

Q. What strategies address discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) and replicate experiments under identical protocols. Perform meta-analyses to identify confounding variables (e.g., sample purity, solvent polarity). Use systematic reviews to contextualize findings within existing literature .

Q. How to design experiments to explore structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at position 6 or methylation of the chroman ring). Test in vitro bioactivity (e.g., antimicrobial, antioxidant) and correlate with electronic/steric properties using QSAR models. Validate binding modes via molecular dynamics simulations .

Q. How to optimize the extraction yield of this compound from plant materials?

- Methodological Answer : Compare extraction methods (Soxhlet vs. ultrasound-assisted) and solvents (polar vs. non-polar). Apply response surface methodology (RSM) to model variables (e.g., temperature, solvent ratio). Quantify yields via LC-MS and optimize for scalability .

Q. What methodologies validate the purity of this compound in synthetic batches?

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKANGOXGBPILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424707 | |

| Record name | Chroman-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103203-84-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103203-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.